pentyl 2-[(4-benzyl-12-ethyl-12-methyl-3-oxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]acetate
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Overview
Description
Pentyl 2-[(4-benzyl-12-ethyl-12-methyl-3-oxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]acetate is a complex organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents . This particular compound features a unique structure with multiple functional groups, including a benzyl group, an ethyl group, a methyl group, and a sulfanyl group, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pentyl 2-[(4-benzyl-12-ethyl-12-methyl-3-oxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]acetate can be achieved through esterification reactions. The process typically involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. For this compound, the carboxylic acid component would be derived from the complex tricyclic structure, while the alcohol component would be pentanol. The reaction is carried out under reflux conditions to ensure complete conversion to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale esterification processes. The reaction conditions would be optimized for maximum yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
Pentyl 2-[(4-benzyl-12-ethyl-12-methyl-3-oxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]acetate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Pentyl 2-[(4-benzyl-12-ethyl-12-methyl-3-oxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]acetate has several applications in scientific research:
Chemistry: Used as a model compound to study esterification and substitution reactions.
Biology: Investigated for its potential biological activity due to its complex structure.
Medicine: Explored for its potential therapeutic properties, particularly in drug design and development.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of pentyl 2-[(4-benzyl-12-ethyl-12-methyl-3-oxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]acetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active components, which can then interact with enzymes or receptors in biological systems. The sulfanyl group may also play a role in modulating the compound’s activity by forming disulfide bonds with target proteins .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simpler ester with a similar functional group but lacking the complex tricyclic structure.
Methyl benzoate: Contains a benzyl group but is structurally less complex.
Isopropyl butyrate: Another ester with different alkyl groups.
Uniqueness
Pentyl 2-[(4-benzyl-12-ethyl-12-methyl-3-oxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]acetate is unique due to its intricate structure, which combines multiple functional groups and a tricyclic framework.
Properties
Molecular Formula |
C26H32N2O4S2 |
---|---|
Molecular Weight |
500.7 g/mol |
IUPAC Name |
pentyl 2-[(4-benzyl-12-ethyl-12-methyl-3-oxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]acetate |
InChI |
InChI=1S/C26H32N2O4S2/c1-4-6-10-13-31-21(29)17-33-25-27-23-22(19-14-26(3,5-2)32-16-20(19)34-23)24(30)28(25)15-18-11-8-7-9-12-18/h7-9,11-12H,4-6,10,13-17H2,1-3H3 |
InChI Key |
ZRZUDWSAAMRWPU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC(=O)CSC1=NC2=C(C3=C(S2)COC(C3)(C)CC)C(=O)N1CC4=CC=CC=C4 |
Origin of Product |
United States |
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